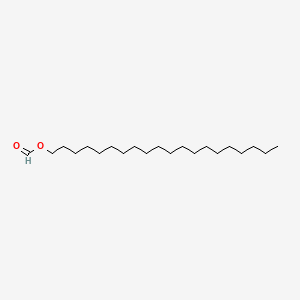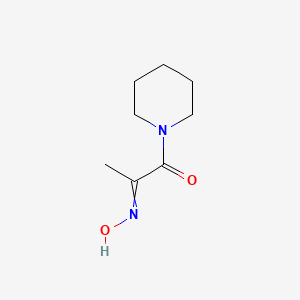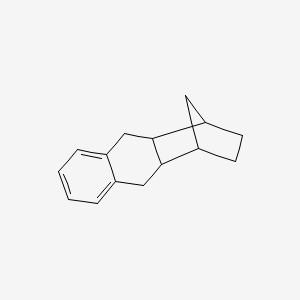
1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene is a polycyclic hydrocarbon with a unique structure that includes a methano bridge
准备方法
The synthesis of 1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further hydrogenation and cyclization to form the desired polycyclic structure .
Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. These methods often utilize catalysts and specific reaction conditions to ensure high efficiency and purity of the final product.
化学反应分析
1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method, resulting in the formation of fully saturated hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation using bromine or chlorine can introduce halogen atoms into the compound, which can then be further modified through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces saturated hydrocarbons .
科学研究应用
1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex polycyclic structures.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its structural similarity to certain bioactive compounds.
作用机制
The mechanism by which 1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the strain and stability of its polycyclic structure. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene can be compared to other polycyclic hydrocarbons such as:
1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: Similar in structure but lacks the methano bridge, leading to different reactivity and applications.
1,45,89,10-Trimethanoanthracene: Contains additional methano bridges, resulting in a more complex structure and potentially different chemical properties.
1H-Cycloprop[e]azulene: Another polycyclic hydrocarbon with a different ring system, leading to unique chemical and physical properties.
属性
CAS 编号 |
67341-99-5 |
|---|---|
分子式 |
C15H18 |
分子量 |
198.30 g/mol |
IUPAC 名称 |
tetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8-triene |
InChI |
InChI=1S/C15H18/c1-2-4-11-9-15-13-6-5-12(7-13)14(15)8-10(11)3-1/h1-4,12-15H,5-9H2 |
InChI 键 |
ZBUZDZZLYLRCTF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1C3C2CC4=CC=CC=C4C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


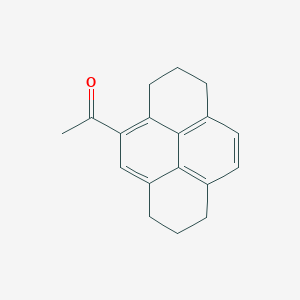
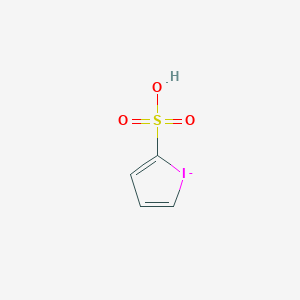
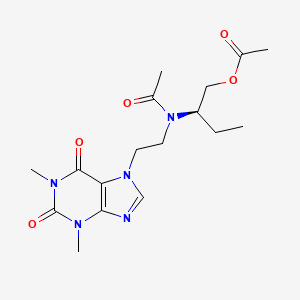
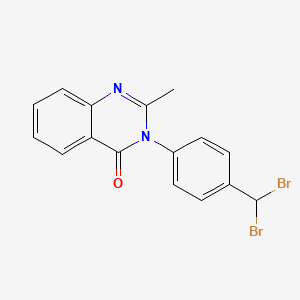
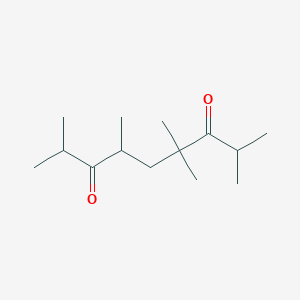
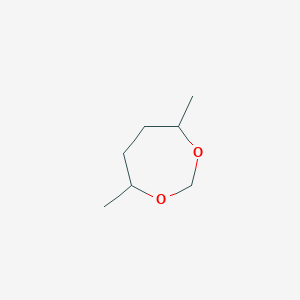
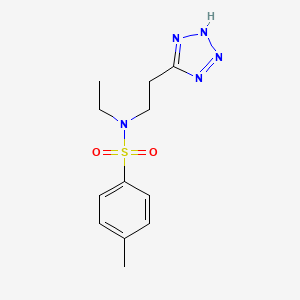

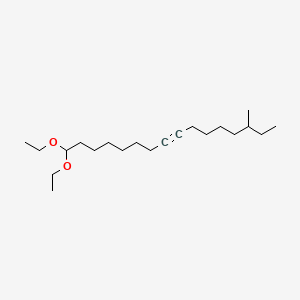
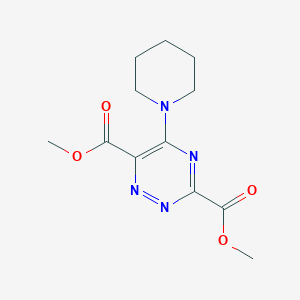

![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
